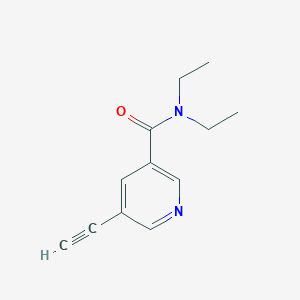
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, also known as MTB, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide exerts its effects by binding to the catalytic domain of Bub1, which is a key regulator of the mitotic checkpoint. By inhibiting Bub1, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide disrupts the proper functioning of the mitotic checkpoint, leading to cell cycle arrest and ultimately, cell death. Additionally, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. In cancer cells, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to induce mitotic arrest and apoptosis. In immune cells, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has several advantages for lab experiments, including its small size, high potency, and specificity for Bub1. However, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has some limitations, including its low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, including:
1. Further investigation of the potential therapeutic applications of N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide in cancer, inflammation, and neurological disorders.
2. Development of more efficient synthesis methods for N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide.
3. Investigation of the effects of N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide on other cellular processes, such as DNA repair and chromatin remodeling.
4. Development of more potent and selective inhibitors of Bub1.
5. Investigation of the potential synergy between N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide and other therapeutic agents, such as chemotherapy drugs.
In conclusion, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, or N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide exerts its effects by targeting Bub1, a key regulator of the mitotic checkpoint, and has a range of biochemical and physiological effects. While N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has some limitations, it has several advantages for lab experiments and has numerous future directions for research.
Synthesemethoden
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with thionyl chloride, followed by the reaction of the resulting compound with N-methyl-N-(prop-2-en-1-yl)propan-2-amine and thioacetamide. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the mitotic checkpoint kinase Bub1. In inflammation research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-methyl-4-(prop-2-enamido)-N-(thian-4-yl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-methyl-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-15(19)17-13-6-4-12(5-7-13)16(20)18(2)14-8-10-21-11-9-14/h3-7,14H,1,8-11H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTQVFGSEAUZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[4-hydroxy-4-(propan-2-yl)piperidine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B7450944.png)

![Tert-butyl 3,3-dimethyl-2-[2-(prop-2-enoylamino)ethylcarbamoyl]butanoate](/img/structure/B7450959.png)
![1-[1-(Morpholin-4-yl)cyclobutyl]methanamine dihydrochloride](/img/structure/B7450962.png)

![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-fluoronaphthalene-1-carboxylate](/img/structure/B7450977.png)
![N-[5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-yl]isoquinoline-5-sulfonamide](/img/structure/B7450978.png)
![Azetidin-1-yl(5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)methanone](/img/structure/B7450984.png)
![N-(1,3-benzothiazol-2-yl)-2-[2-(dimethylamino)-2-oxoethyl]sulfanylpropanamide](/img/structure/B7450991.png)
![(3R,4S)-1-[1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-4-phenylpyrrolidine-3-carboxamide](/img/structure/B7450994.png)
![[4-(1H-indole-2-carbonyl)piperazin-1-yl]-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-4-yl]methanone](/img/structure/B7450997.png)
![2'-cyano-N-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7451004.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![N-[1-(3-cyanopyridin-2-yl)pyrazol-4-yl]-5-fluoro-2-iodobenzamide](/img/structure/B7451045.png)